Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate
Description
Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine-3-carboxylate core linked to a 6-methylquinolin-4-yl group and a 4-methylbenzenesulfonyl substituent. This compound is structurally distinct due to its hybrid architecture, combining a bicyclic quinoline system with a piperidine-carboxylate scaffold.
Properties
IUPAC Name |
ethyl 1-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-6-5-13-27(16-19)24-21-14-18(3)9-12-22(21)26-15-23(24)32(29,30)20-10-7-17(2)8-11-20/h7-12,14-15,19H,4-6,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKTFCIPVJIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a piperidine ring, a quinoline moiety, and a sulfonyl group, which are key to its biological activity.
Recent studies have highlighted an efficient synthetic route that minimizes steps while maximizing yield. For instance, the reaction of appropriate quinoline derivatives with piperidine under controlled conditions has shown promise in producing this compound with high purity .
Anticancer Properties
This compound exhibits significant anticancer activity. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives of piperidine have been shown to interact with multiple targets involved in cancer cell signaling pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | Apoptosis induction |
| Compound B | Lung Cancer | 7.8 | Cell cycle arrest |
| Ethyl 1-[6-methyl...] | Various | TBD | Multi-target inhibition |
Neuropharmacological Effects
In addition to its anticancer properties, this compound may also have neuroprotective effects. Similar piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, potentially improving cognitive function .
Table 2: Neuropharmacological Activity
| Compound | Target Enzyme | IC50 (nM) | Effect |
|---|---|---|---|
| Compound C | AChE | 150 | Inhibition |
| Compound D | BuChE | 200 | Inhibition |
| Ethyl 1-[6-methyl...] | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the quinoline ring enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. Modifications in the sulfonamide group have also been shown to influence potency and selectivity against specific cancer cell lines .
Case Studies
Several studies have investigated the effects of similar compounds on cancer models:
- Study on Quinoline Derivatives : A study demonstrated that derivatives with a sulfonamide group showed enhanced anticancer activity compared to their unsulfonated counterparts. The mechanism was linked to increased apoptosis in tumor cells .
- Neuroprotective Study : Research on piperidine-based compounds indicated significant inhibition of AChE and improved cognitive function in animal models of Alzheimer's disease .
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multi-step reactions starting from readily available quinoline derivatives. Various methods have been documented to optimize yield and purity, including the use of different solvents and catalysts to facilitate the formation of the piperidine ring.
Antimicrobial Activity
One of the most promising applications of this compound is its antimicrobial activity. Studies have indicated that derivatives of quinoline exhibit significant antibacterial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds closely related to this compound have shown effectiveness against:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
- Candida albicans
In particular, structural modifications that enhance electron-withdrawing characteristics have been correlated with increased antibacterial efficacy, suggesting a structure-activity relationship that can be exploited for drug development.
Potential as Anticancer Agents
Quinoline derivatives are also being investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth through various biochemical pathways, warranting further investigation in clinical trials.
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:
- Antimicrobial Efficacy : A study published in RSC Advances demonstrated that certain quinoline derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for development as new antibiotics .
- Anticancer Research : Research has indicated that modifications to the quinoline structure can lead to enhanced activity against cancer cells, with some derivatives showing promise in preclinical models .
Chemical Reactions Analysis
Reaction Mechanisms and By-Products
- Oxidation Side Reactions :
Use of KMnO₄ in acetic acid risks over-oxidation, generating sulfone by-products if reaction temperatures exceed 278 K . - Piperidine Ring Conformation :
Steric hindrance from the 6-methyl and tosyl groups induces a chair conformation in the piperidine ring, confirmed by X-ray diffraction (dihedral angle = 76.83°) .
Intermolecular Interactions
Hirshfeld surface analysis reveals:
- Hydrogen Bonding : O–H (20.2% contribution) and C–H (16.7%) interactions stabilize the crystal lattice .
- van der Waals Contacts : H–H interactions dominate (54.3% of surface area) .
Functionalization Potential
- Piperidine Modifications :
The tertiary amine in piperidine-3-carboxylate can undergo alkylation or acylation to introduce pharmacophores, as demonstrated in related TLR7/8 antagonists . - Quinoline Functionalization :
Bromination at the 3-position allows further cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .
Stability and Handling
- Thermal Sensitivity :
Decomposition occurs above 473 K due to cleavage of the sulfonyl group . - Storage :
Stable under inert gas at 253 K; avoid prolonged exposure to moisture .
This compound’s synthesis and reactivity profile highlight its versatility in drug discovery, particularly for targeting Toll-like receptors or kinase enzymes . The alternative synthesis method is recommended for industrial-scale production due to its efficiency and cost-effectiveness.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and synthetic distinctions between the target compound and related piperidine-carboxylate derivatives:
Key Structural Observations :
Quinoline vs. Simpler Heterocycles: The target compound’s quinoline system imparts extended aromaticity and rigidity compared to the naphthyridine in or the unsubstituted piperidine in . This may enhance π-π stacking interactions in biological targets.
Sulfonyl Group Variations : The 4-methylbenzenesulfonyl group (target) is electron-donating via methyl substitution, contrasting with the electron-withdrawing 4-chlorophenylsulfonyl group in . This difference could modulate solubility and metabolic stability.
Piperidine Modifications: The naphthyridine derivative incorporates an additional nitrogen atom and a fused ring system, altering conformational flexibility compared to the monocyclic piperidine in the target compound.
Physicochemical and Functional Implications
- Solubility and Bioavailability: The quinoline system in the target compound may reduce aqueous solubility compared to the simpler derivatives in and , though the ethyl carboxylate group could mitigate this via ester hydrophilicity.
- Conformational Flexibility: The naphthyridine derivative exhibits fused bicyclic rigidity, whereas the target compound’s piperidine-quinoline linkage may allow greater rotational freedom, impacting binding to sterically sensitive targets.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:
Quinoline Core Formation : Using modified Skraup or Friedländer reactions with substituted anilines and ketones under acidic conditions .
Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution with 4-methylbenzenesulfonyl chloride in dry DMF at 0–5°C .
Piperidine Coupling : Alkylation of the quinoline nitrogen with ethyl piperidine-3-carboxylate derivatives under basic conditions (e.g., NaH in THF) .
Optimization :
Q. What analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., quinoline C-3 sulfonyl vs. C-2 substitution) .
- Mass Spectrometry (HRMS) : Validates molecular formula (C25H28N2O4S) and detects impurities .
- HPLC : Quantifies purity and monitors reaction progress (C18 column, acetonitrile/water mobile phase) .
Resolving Ambiguities : - X-ray Crystallography : Resolves stereochemical uncertainties (e.g., piperidine chair vs. boat conformation) .
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in complex regions (e.g., piperidine-quinoline junction) .
Q. How is the compound screened for pharmacological activity, and what preliminary assays are prioritized?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity .
Prioritization : - Dose-Response Curves : IC50 values for lead identification.
- Metabolic Stability : Microsomal incubation (human liver microsomes) to predict pharmacokinetics .
Advanced Research Questions
Q. How does X-ray crystallography elucidate conformational dynamics, and what software is used for refinement?
Methodological Answer:
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer: Key modifications and their effects:
Q. Methodology :
Q. How are contradictions in biological activity data between studies resolved?
Methodological Answer: Common contradictions include divergent MIC values or enzyme inhibition profiles. Resolution strategies:
Standardized Assays : Re-test compounds under uniform conditions (e.g., CLSI guidelines for antimicrobial tests) .
Structural Verification : Confirm batch purity via HPLC-MS to rule out degradation .
Target Profiling : Use proteome-wide assays (e.g., kinase inhibitor panels) to identify off-target effects .
Case Study : Discrepancies in P. aeruginosa inhibition were traced to variations in bacterial efflux pump expression across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
